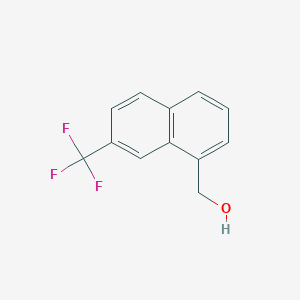

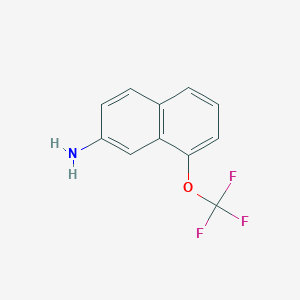

2-(Trifluoromethyl)naphthalene-8-methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 2-(Trifluorometil)naftaleno-8-metanol es un compuesto químico con la fórmula molecular C12H9F3O y un peso molecular de 226,19 g/mol . Este compuesto se caracteriza por la presencia de un grupo trifluorometilo unido a un anillo de naftaleno, que está además sustituido con un grupo metanol. El grupo trifluorometilo es conocido por sus propiedades de atracción de electrones, lo que hace que este compuesto sea significativo en diversas reacciones químicas y aplicaciones.

Métodos De Preparación

La síntesis del 2-(Trifluorometil)naftaleno-8-metanol normalmente implica la trifluorometilación de derivados del naftaleno. Un método común es la trifluorometilación radical de intermediarios radicales centrados en carbono . Este proceso se puede lograr utilizando varios reactivos y catalizadores, como el yoduro de trifluorometilo (CF3I) y un iniciador radical adecuado. Las condiciones de reacción a menudo requieren temperaturas elevadas y atmósferas inertes para evitar reacciones secundarias no deseadas.

Los métodos de producción industrial pueden involucrar procesos más escalables, como el uso de reactores de flujo continuo para mantener condiciones de reacción consistentes y mejorar el rendimiento. La elección del solvente, la temperatura y la presión son factores críticos para optimizar la síntesis para aplicaciones industriales.

Análisis De Reacciones Químicas

El 2-(Trifluorometil)naftaleno-8-metanol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo metanol se puede oxidar para formar el aldehído o ácido carboxílico correspondiente usando agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).

Reducción: El compuesto se puede reducir para formar el hidrocarburo correspondiente eliminando el grupo hidroxilo, típicamente utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución nucleófila, donde se puede reemplazar por otros grupos funcionales en condiciones apropiadas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos o bases fuertes, catalizadores específicos y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas empleados.

4. Aplicaciones en Investigación Científica

El 2-(Trifluorometil)naftaleno-8-metanol tiene una amplia gama de aplicaciones en investigación científica:

Biología: La estructura única del compuesto le permite interactuar con moléculas biológicas, lo que lo hace útil en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando.

Medicina: Sus derivados se exploran para posibles aplicaciones terapéuticas, incluyendo como agentes antiinflamatorios y anticancerígenos.

Industria: El compuesto se utiliza en la producción de materiales avanzados, como polímeros y revestimientos, debido a su estabilidad y reactividad.

Aplicaciones Científicas De Investigación

2-(Trifluoromethyl)naphthalene-8-methanol has a wide range of applications in scientific research:

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Its derivatives are explored for potential therapeutic applications, including as anti-inflammatory and anticancer agents.

Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mecanismo De Acción

El mecanismo por el cual el 2-(Trifluorometil)naftaleno-8-metanol ejerce sus efectos se debe principalmente a su interacción con objetivos moleculares, como enzimas y receptores. El grupo trifluorometilo aumenta la lipofilia del compuesto, permitiéndole penetrar fácilmente las membranas celulares e interactuar con objetivos intracelulares. El grupo metanol puede formar enlaces de hidrógeno con sitios activos de enzimas, influyendo en su actividad y función.

Comparación Con Compuestos Similares

El 2-(Trifluorometil)naftaleno-8-metanol se puede comparar con otros compuestos similares, como:

2-(Trifluorometil)naftaleno: Carece del grupo metanol, lo que lo hace menos reactivo en ciertas reacciones químicas.

1-(Trifluorometil)naftaleno: La posición del grupo trifluorometilo afecta su reactividad e interacción con otras moléculas.

Ácido 2-(Trifluorometil)fenilborónico: Se utiliza como grupo protector en la síntesis orgánica, destacando la versatilidad de los compuestos sustituidos con trifluorometilo.

La singularidad del 2-(Trifluorometil)naftaleno-8-metanol reside en su combinación de los grupos trifluorometilo y metanol, que confieren propiedades químicas y físicas distintas, lo que lo hace valioso en diversas aplicaciones de investigación e industriales.

Propiedades

Fórmula molecular |

C12H9F3O |

|---|---|

Peso molecular |

226.19 g/mol |

Nombre IUPAC |

[7-(trifluoromethyl)naphthalen-1-yl]methanol |

InChI |

InChI=1S/C12H9F3O/c13-12(14,15)10-5-4-8-2-1-3-9(7-16)11(8)6-10/h1-6,16H,7H2 |

Clave InChI |

ONNHMONDCZWKGA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)

![3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11881777.png)

![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)

![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)

![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)